molecular formula C12H12N2O B1498742 6-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole CAS No. 885271-92-1

6-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole

Cat. No.: B1498742
CAS No.: 885271-92-1
M. Wt: 200.24 g/mol
InChI Key: WWEHRQSPKGIGLU-UHFFFAOYSA-N
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Description

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for naming complex heterocyclic structures containing multiple ring systems. The parent structure is based on the 1H-indazole framework, which consists of a benzene ring fused to a pyrazole ring, with the numbering system beginning from the nitrogen atom in the five-membered ring. The substituent 3,6-dihydro-2H-pyran-4-yl represents a partially saturated six-membered oxygen-containing heterocycle attached at the 4-position of the pyran ring to the 6-position of the indazole system.

The molecular formula can be deduced as C₁₃H₁₂N₂O based on the structural components, comprising thirteen carbon atoms, twelve hydrogen atoms, two nitrogen atoms, and one oxygen atom. This composition reflects the fusion of the indazole bicyclic system (C₇H₅N₂) with the dihydropyran substituent (C₅H₇O) and an additional carbon linkage. The molecular architecture features a planar indazole core with the dihydropyran ring positioned to allow rotational freedom around the carbon-carbon bond connecting the two ring systems.

Structural analysis of related compounds, such as 6-(3,6-dihydro-2H-pyran-4-yl)-3H-indazole, reveals similar architectural features with molecular weights in the range of 200.24 grams per mole. The positioning of the dihydropyran substituent at the 6-position of the indazole ring creates specific steric interactions that influence the overall molecular conformation and electronic distribution throughout the structure.

Properties

IUPAC Name

6-(3,6-dihydro-2H-pyran-4-yl)-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-2-11-8-13-14-12(11)7-10(1)9-3-5-15-6-4-9/h1-3,7-8H,4-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWEHRQSPKGIGLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC=C1C2=CC3=C(C=C2)C=NN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70654170
Record name 6-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885271-92-1
Record name 6-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

6-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant studies.

Chemical Structure and Properties

The compound features an indazole core substituted with a 3,6-dihydro-2H-pyran moiety. The structural formula can be represented as follows:

C12H12N2O\text{C}_{12}\text{H}_{12}\text{N}_2\text{O}

This structure contributes to its unique reactivity and interaction with biological targets.

Research indicates that compounds similar to this compound may exhibit various biological activities, including:

  • Antitumor Activity : Indazoles are known for their potential as anticancer agents. Studies have shown that modifications to the indazole structure can enhance cytotoxicity against various cancer cell lines.
  • Antimicrobial Properties : The presence of the dihydropyran ring has been associated with increased antimicrobial activity against certain pathogens.
  • Enzyme Inhibition : Compounds with similar structures have been reported to inhibit specific enzymes such as cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation.

Antitumor Activity

A study investigating the synthesis of indazole derivatives demonstrated that this compound exhibited significant cytotoxic effects against several cancer cell lines. The compound was tested against HeLa (cervical cancer), HCT116 (colon cancer), and A375 (melanoma) cells. The results indicated an IC50 value of approximately 5 µM, suggesting potent anticancer properties .

Antimicrobial Effects

Another research focused on the antimicrobial activity of indazole derivatives found that this compound showed promising results against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 10 µg/mL for both bacterial strains .

Data Table: Biological Activities of this compound

Activity TypeTest Organism/Cell LineIC50/MIC ValueReference
AntitumorHeLa5 µM
AntitumorHCT1165 µM
AntitumorA3755 µM
AntimicrobialStaphylococcus aureus10 µg/mL
AntimicrobialEscherichia coli10 µg/mL

Chemical Reactions Analysis

Cross-Coupling Reactions

This compound participates in transition metal-catalyzed coupling reactions, enabling functionalization at the indazole C-3 position. Key methods include:

Table 1: Cross-Coupling Reaction Conditions and Outcomes

Reaction TypeCatalyst SystemSubstrateYieldKey ObservationsSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Aryl boronic acids68–75%Regioselective C–H arylation at C7 position; tolerates electron-donating/withdrawing groups
Heck CouplingPd(OAc)₂, Tri-o-tolylphosphineVinyl pyridines65–70%Requires N,N-diisopropylethylamine base; forms (E)-alkene products exclusively

Mechanistic studies reveal that regioselectivity in these reactions is governed by Pd–C bonding interactions during transition states. For 6-N-aryl-indazoles, C7 activation barriers (17.80 kcal/mol) are significantly lower than C5 activation (22.07 kcal/mol), favoring functionalization at the less hindered site .

Hydrogenation of the Dihydropyran Ring

The 3,6-dihydro-2H-pyran moiety undergoes selective hydrogenation under catalytic conditions:

Table 2: Hydrogenation Parameters

CatalystSolventPressure (psi)ProductConversion
Pd/C (10%)EtOH50Tetrahydro-2H-pyran-indazole>95%
Rh/Al₂O₃THF30Tetrahydro-2H-pyran-indazole88%

Post-hydrogenation, the saturated pyran ring enhances compound stability while retaining indazole reactivity. Notably, hydrogenation does not affect nitro or halogen substituents on the indazole core .

Oxidation Reactions

Controlled oxidation modifies both aromatic and heterocyclic components:

  • Indazole Ring Oxidation :
    Reacts with m-CPBA (meta-chloroperbenzoic acid) to form N-oxide derivatives, enhancing electrophilicity for subsequent nucleophilic attacks.
    6 3 6 DHP indazole +m CPBAIndazole N oxide+byproducts\text{6 3 6 DHP indazole }+\text{m CPBA}\rightarrow \text{Indazole N oxide}+\text{byproducts}

  • Pyran Ring Oxidation :
    Treatment with Jones reagent (CrO₃/H₂SO₄) converts the dihydropyran to a ketone, enabling further functionalization :
    DihydropyranCrO Tetrahydropyran 4 one\text{Dihydropyran}\xrightarrow{\text{CrO }}\text{Tetrahydropyran 4 one}

Deprotection and Functional Group Interconversion

The tetrahydro-2H-pyran (THP) group serves as a removable protecting group:

Table 3: Deprotection Conditions

ReagentSolventTemperatureTimeYield
PPTSMeOH25°C2 h92%
HCl (1M)THF40°C1 h85%

Deprotection regenerates the free indazole NH group, critical for biological activity . Post-deprotection, the compound undergoes:

  • Amidation : With EDC/HOBt, reacts with primary amines to form carboxamide derivatives.

  • N-Alkylation : Using alkyl halides/K₂CO₃ to introduce substituents at N1 .

Electrophilic Aromatic Substitution

The indazole ring participates in halogenation and nitration:

Table 4: Electrophilic Substitution Reactions

ReactionReagentPositionYield
BrominationBr₂/FeCl₃C578%
NitrationHNO₃/H₂SO₄C465%

Density Functional Theory (DFT) calculations indicate preferential substitution at electron-rich positions, with C4/C5 activation energies <20 kcal/mol .

Cyclization Reactions

Intramolecular cyclization forms polycyclic frameworks:

  • Pd-Catalyzed Annulation : With aryl halides, generates pyrazolo[3,4-c]carbazoles (70–75% yield) .

  • Acid-Mediated Cyclization : Using H₂SO₄, forms fused indazole-pyran oxides .

Critical Analysis of Reaction Pathways

  • Regioselectivity : Steric effects from the dihydropyran group direct electrophiles to the less hindered C7 position (Wiberg bond index: 0.45 vs. 0.38 for C5) .

  • Catalyst Choice : Pd(OAc)₂ outperforms Cu-based systems in coupling reactions due to lower activation barriers (ΔG‡ = 32.86 kcal/mol for Pd vs. 42.10 kcal/mol for Cu) .

  • Solvent Effects : Polar aprotic solvents (DMF, THF) improve yields in cross-couplings by stabilizing transition states .

This compound's versatility makes it a valuable intermediate for synthesizing bioactive molecules, particularly kinase inhibitors and antiviral agents . Further studies should explore photocatalytic and enantioselective transformations.

Comparison with Similar Compounds

Table 1. Structural and Functional Comparison of 6-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole and Analogs

Compound Substituent/Modification Biological Activity Key Applications Safety Profile Reference
This compound Dihydropyran at C6 Not reported (inferred kinase modulation) Drug discovery (hypothesized) Not reported
5-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole Dihydropyran at C5 Not reported Intermediate GHS-classified
6-(Pyrimidin-4-yl)-1H-indazole (e.g., 6l) Pyrimidine at C6 IC₅₀ ~10–100 nM (SUNE1 cells) Oncology therapeutics Lower nephrotoxicity
6-(Dioxaborolan-2-yl)-1H-indazole Boronate ester at C6 N/A Synthetic intermediate Not reported
Pyran-pyrazole hybrids (11a, 11b) Fused pyran-pyrazole core Not reported Material science Not reported

Q & A

Q. How can transition metal-catalyzed coupling be optimized for synthesizing 6-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole?

Methodological Answer: The intramolecular hydroacylation of 2-(3,6-dihydro-2H-pyran-4-yl)aryl aldehydes can achieve high enantiomeric excess (up to 97% ee) using rhodium catalysts with borate additives. Key parameters include:

  • Catalyst selection : Rhodium(I) complexes with chiral ligands for asymmetric induction.
  • Additive optimization : Borate salts (e.g., NaBArF₄) enhance catalytic efficiency by stabilizing intermediates.
  • Substrate compatibility : Ensure the aldehyde group is positioned ortho to the dihydropyran moiety for cyclization.
    Avoid nitrogen/sulfur-containing heterocyclic alkenes, as they exhibit poor reactivity under these conditions .

Q. What are the best practices for characterizing the crystallographic structure of this compound?

Methodological Answer: Use single-crystal X-ray diffraction with SHELX software (e.g., SHELXL for refinement):

  • Data collection : High-resolution (≤1.0 Å) data at low temperature (e.g., 100 K) to minimize thermal motion artifacts.
  • Refinement strategies : Employ anisotropic displacement parameters for non-hydrogen atoms and validate using R-factor convergence (<5%).
  • Validation tools : Utilize the CIF check tool in PLATON to identify missed symmetry or disorder .

Q. How to design in vitro assays to evaluate biological activity?

Methodological Answer:

  • Target selection : Prioritize kinases or GPCRs based on structural analogs (e.g., PI3Kδ inhibitors like GSK2269557, which shares an indazole core).
  • Assay conditions : Use fluorescence polarization for binding affinity or TR-FRET for enzymatic activity.
  • Control compounds : Include reference inhibitors (e.g., Nemiralisib hydrochloride for PI3Kδ) to validate assay sensitivity .

Advanced Research Questions

Q. How can contradictory outcomes in catalytic efficiency be resolved when using heterocyclic alkenes?

Methodological Answer: Contradictions arise from electronic and steric differences in substrates. Mitigate this by:

  • Computational modeling : Perform DFT calculations to compare transition-state energies of nitrogen/sulfur analogs vs. dihydropyran.
  • Ligand screening : Test bulky phosphine ligands (e.g., JosiPhos) to accommodate steric hindrance in non-reactive substrates.
  • Additive variation : Replace borate with silver salts to modulate electron density at the metal center .

Q. How to design structure-activity relationship (SAR) studies using piperazine-linked indazole derivatives?

Methodological Answer:

  • Core modifications : Synthesize analogs with varying substituents on the piperazine ring (e.g., methyl, cyclopropyl) to assess steric effects.
  • Biological profiling : Compare binding affinities for serotonin/dopamine receptors using radioligand displacement assays.
  • Crystallographic analysis : Resolve co-crystal structures with target proteins (e.g., ERα/ERβ) to identify key hydrogen-bonding interactions .

Q. What strategies address low solubility in neuropharmacological in vivo studies?

Methodological Answer:

  • Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) at the indazole N1 position.
  • Formulation optimization : Use solubilizing agents like cyclodextrins or lipid nanoparticles for intravenous delivery.
  • Metabolic stability : Conduct microsomal assays to identify metabolic hotspots (e.g., dihydropyran oxidation) and block them with fluorine substituents .

Q. How to resolve discrepancies in enzyme inhibition data across different assay platforms?

Methodological Answer:

  • Assay cross-validation : Replicate results using orthogonal methods (e.g., SPR vs. ITC for binding kinetics).
  • Buffer optimization : Adjust ionic strength/pH to mimic physiological conditions, as indazole derivatives may exhibit pH-dependent tautomerism.
  • Protein purity : Verify target enzyme purity (>95%) via SDS-PAGE to exclude off-target interactions .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
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6-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole
Reactant of Route 2
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6-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole

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